![molecular formula C24H21N3O3 B2538517 (3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034329-18-3](/img/structure/B2538517.png)
(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound “(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C24H21N3O3 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The structure-activity relationships (SARs) of similar compounds have been studied, revealing that certain substitutions can enhance their inhibitory activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases .
Scientific Research Applications
Antifungal Activity
The compound’s unique structure makes it an interesting candidate for antifungal drug development. Researchers evaluate its effectiveness against fungal pathogens, such as Botrytis cinerea and Rhizoctonia cerealis. In vitro studies assess growth inhibition and potential mechanisms of action .
Mechanism of Action
While the exact mechanism of action for this compound is not specified, similar compounds have been studied for their potential in treating various diseases. For instance, compounds that inhibit the PI3K-Akt-mTOR pathway have been validated as promising targets for acute myeloid leukemia (AML) therapy .
Future Directions
The future directions for this compound could involve further studies on its potential applications in medical treatments. For example, compounds that inhibit the PI3K-Akt-mTOR pathway are being studied for their potential in treating acute myeloid leukemia (AML) . Similarly, steroid sulfatase inhibitors are being studied for their potential in treating estrogen-dependent cancers .
properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-24(27-14-10-20(11-15-27)29-19-8-12-25-13-9-19)18-6-7-22-21(16-18)23(30-26-22)17-4-2-1-3-5-17/h1-9,12-13,16,20H,10-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDNGRDIZLRJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone |
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